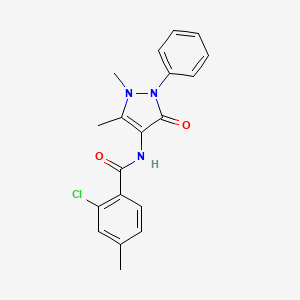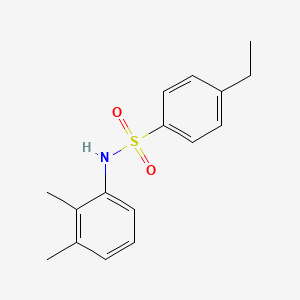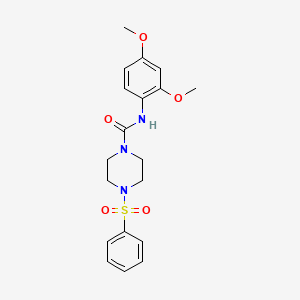
3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid, also known as BDBOS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBOS is a sulfonamide derivative of benzoic acid, which contains a benzodioxole ring and a thiomorpholine ring in its structure.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid involves the chelation of metal ions through its sulfonamide and benzodioxole moieties. The thiomorpholine ring enhances the selectivity of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid towards zinc ions. Upon binding to zinc ions, 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid undergoes a conformational change, leading to an increase in its fluorescence intensity.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid has been shown to have no significant toxicity towards living cells, making it an ideal candidate for biological applications. 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid has been used to detect intracellular zinc ions in living cells, and its fluorescence properties have been utilized to monitor changes in zinc ion concentration in response to various stimuli.
実験室実験の利点と制限
One of the significant advantages of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid is its high selectivity and sensitivity towards zinc ions. 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid has been shown to have a low detection limit, making it an ideal candidate for the detection of trace amounts of zinc ions. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid is its limited selectivity towards other metal ions, which may interfere with its detection of zinc ions in biological samples.
将来の方向性
There are several future directions for the use of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid in scientific research. One of the potential applications of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid is its use as a diagnostic tool for zinc-related diseases, such as Alzheimer's disease. 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid can be used to detect changes in zinc ion concentration in biological samples, which may be indicative of disease progression. Additionally, 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid can be modified to enhance its selectivity towards other metal ions, making it an ideal candidate for the detection of multiple metal ions in biological samples.
Conclusion
In conclusion, 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid exhibits high selectivity and sensitivity towards zinc ions, making it an ideal candidate for the detection of zinc ions in biological samples. 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid has been shown to have no significant toxicity towards living cells, and its fluorescence properties have been utilized to monitor changes in zinc ion concentration in response to various stimuli. There are several future directions for the use of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid in scientific research, including its use as a diagnostic tool for zinc-related diseases and the enhancement of its selectivity towards other metal ions.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid involves the reaction of 3-(1,3-benzodioxol-5-yl)benzoic acid with thiomorpholine-4-carbonyl chloride in the presence of a base, followed by the addition of sodium sulfite to obtain the desired product. The yield of the synthesis process is high, and the purity of the product can be achieved through recrystallization.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid is its use as a fluorescent probe for the detection of metal ions. 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid exhibits high selectivity and sensitivity towards zinc ions, making it an ideal candidate for the detection of zinc ions in biological samples.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c20-18(21)14-7-13(12-1-2-16-17(10-12)25-11-24-16)8-15(9-14)27(22,23)19-3-5-26-6-4-19/h1-2,7-10H,3-6,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYMZNMRTGKJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)

![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)

![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5315661.png)

![4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate](/img/structure/B5315677.png)